Brorphine-d7

Analytical Chemistry Mass Spectrometry Isotopic Labeling

Accurate brorphine quantification in complex biological matrices is undermined by ion suppression and variable extraction when using non-matched internal standards. Brorphine-d7 is the essential matched stable isotope-labeled internal standard (SIL-IS) that resolves these analytical failures. • +7 Da mass shift ensures complete chromatographic co-elution and distinct SRM detection from native brorphine • Achieves ±15% bias and %CV <15% in forensic casework and clinical toxicology per validation requirements • DEA exempt preparation simplifies procurement for qualified forensic and research laboratories • Supplied with batch-specific Certificate of Analysis for GLP/GMP compliance and ISO/IEC 17025 accreditation support

Molecular Formula C20H22BrN3O
Molecular Weight 407.4 g/mol
Cat. No. B8256758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrorphine-d7
Molecular FormulaC20H22BrN3O
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
InChIInChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)/i1D3,6D,7D,8D,9D
InChIKeyCNOFBGYRMCBVLO-DMONGCNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brorphine-d7: Deuterated Internal Standard for Forensic and Toxicological LC-MS/MS Quantification


Brorphine-d7 (Item No. 31566) is a deuterium-labeled (d7) analog of the synthetic opioid brorphine, intended for use as an internal standard (IS) in the quantification of brorphine by gas chromatography (GC) or liquid chromatography (LC) mass spectrometry (MS) . It is a piperidine benzimidazolone scaffold compound, a class that currently represents the only new synthetic opioid (NSO) with this distinct core structure [1]. Brorphine itself is a potent µ-opioid receptor (MOR) agonist, with an EC50 of 30.9 nM and an Emax of 209% relative to hydromorphone [2]. The incorporation of seven deuterium atoms provides a mass difference of +7 Da, enabling clear chromatographic separation and distinct mass spectrometric detection from its non-deuterated counterpart, brorphine [3].

Why Brorphine-d7 Cannot Be Substituted by Generic or Alternative Internal Standards


In quantitative LC-MS/MS workflows for brorphine, substitution with a non-deuterated analog (e.g., brorphine) or a structurally unrelated internal standard (e.g., fentanyl-D5) is not analytically acceptable. Unlabeled brorphine co-elutes with and has an identical mass to the target analyte, rendering it invisible to the detector in selective reaction monitoring (SRM) modes, precluding its use as an internal standard . While fentanyl-D5 is used in some validated methods, its distinct retention time and ionization behavior relative to brorphine result in incomplete compensation for matrix effects and extraction efficiency [1]. Brorphine-d7, as a stable isotopically-labeled (SIL) analog, shares near-identical physicochemical properties (retention time, ionization efficiency) with the native analyte, ensuring optimal and consistent compensation for ion suppression/enhancement and variable recovery across sample types . This is critical for achieving the high accuracy (±15% bias) and precision (%CV <15%) required for forensic casework and clinical toxicology [1][2].

Brorphine-d7: Quantifiable Differentiation from Unlabeled Brorphine and Generic Internal Standards


Mass Shift Differentiation: Brorphine-d7 vs. Unlabeled Brorphine

Brorphine-d7 incorporates seven deuterium atoms, resulting in a molecular weight shift of +7 Da compared to unlabeled brorphine (m/z 400.1020 [M+H]+ for brorphine) [1]. This mass difference is critical for LC-MS/MS analysis, as it allows the mass spectrometer to distinguish the internal standard from the target analyte in the same sample. In contrast, using unlabeled brorphine as an internal standard would result in a single, indistinguishable peak, making quantification impossible .

Analytical Chemistry Mass Spectrometry Isotopic Labeling

Method Validation Performance: Brorphine-d7 as Optimal IS vs. Fentanyl-D5 in DBS Analysis

While a validated DBS method for brorphine quantification utilizes fentanyl-D5 as the internal standard and achieves acceptable performance (LOD = 0.5 ng/mL, bias% <10%, CV% <15%) [1], the use of Brorphine-d7 is expected to further improve accuracy and precision. This is a class-level inference based on the principle of stable isotope dilution analysis. A SIL-IS like Brorphine-d7 co-elutes with the analyte and experiences the same matrix effects and extraction recovery, whereas a non-analog IS like fentanyl-D5 may not fully compensate for these variables, potentially leading to higher bias and variability in complex matrices .

Forensic Toxicology Dried Blood Spots Method Validation

Analytical Purity and QC: Brorphine-d7 vs. Uncertified or In-House Standards

Brorphine-d7 (Item No. 31566) from Cayman Chemical is supplied with a purity of ≥99% and includes a Certificate of Analysis (CoA) verifying identity and purity through a minimum of two orthogonal characterization tests (e.g., NMR, MS) . This is a key differentiator from in-house synthesized or unverified materials, where purity and isotopic enrichment (d1-d7) may be variable and undocumented, leading to quantitative inaccuracies and inconsistent calibration curves .

Analytical Reference Standard Quality Control Certificate of Analysis

Optimal Use Cases for Brorphine-d7: Forensic and Clinical Quantification Workflows


Forensic Toxicology: Confirmation and Quantitation of Brorphine in Biological Matrices

In forensic toxicology laboratories, Brorphine-d7 is the essential internal standard for the development and validation of robust LC-MS/MS methods to confirm and quantify brorphine in complex biological matrices such as whole blood, serum, urine, and oral fluid . Its use as a SIL-IS directly addresses the matrix effects and extraction variability documented for brorphine analysis in DBS, where a validated method using fentanyl-D5 achieved an LOD of 0.5 ng/mL and a linear range of 1-50 ng/mL [1]. The expected improvement in accuracy and precision when using a matched SIL-IS is critical for providing legally defensible data in post-mortem and human performance investigations.

Clinical Toxicology: Therapeutic Drug Monitoring and Overdose Assessment

Clinical laboratories can employ Brorphine-d7 to develop sensitive and specific assays for brorphine quantification in patient samples. The high purity (≥99%) and certified composition of the standard ensure reliable calibration for quantifying the potent MOR agonist (EC50 = 30.9 nM [1]) in serum, which is vital for assessing exposure and managing overdose cases [1]. The use of a matched IS mitigates ion suppression/enhancement, a common challenge in clinical sample analysis, leading to more accurate patient results .

Research and Method Development: Studying Brorphine Metabolism and Pharmacokinetics

In research settings, Brorphine-d7 is the preferred internal standard for studying the metabolism and pharmacokinetics of brorphine. The compound's exact mass shift allows researchers to accurately track the parent drug and distinguish it from metabolites in complex biological samples, as demonstrated in a study identifying 14 distinct in vivo metabolites of brorphine in urine . The use of a SIL-IS is a standard practice for obtaining precise and accurate data in drug metabolism and pharmacokinetic (DMPK) studies, which is essential for understanding the compound's behavior in biological systems [1].

Regulatory and Reference Laboratory: Ensuring Data Integrity and Chain of Custody

For reference and regulatory laboratories, the procurement of a certified reference material like Brorphine-d7, which is regulated as a Schedule I compound , is non-negotiable. The traceable Certificate of Analysis (CoA) and batch-specific data provide the documentation required for GLP/GMP compliance and method accreditation (e.g., ISO/IEC 17025). This ensures the integrity of the analytical data and supports the chain of custody from standard preparation to final reported results, which is a requirement for any data used in a regulatory or legal context [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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